N-(4-bromophenyl)-1-(2,4,5-trimethoxybenzyl)piperidin-4-amine
Description
N-(4-bromophenyl)-1-(2,4,5-trimethoxybenzyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenyl group and a trimethoxybenzyl group attached to a piperidine ring. Compounds of this nature are often studied for their potential pharmacological properties and applications in various fields of scientific research.
Properties
Molecular Formula |
C21H27BrN2O3 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C21H27BrN2O3/c1-25-19-13-21(27-3)20(26-2)12-15(19)14-24-10-8-18(9-11-24)23-17-6-4-16(22)5-7-17/h4-7,12-13,18,23H,8-11,14H2,1-3H3 |
InChI Key |
MQAIQDOTIBOMSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)NC3=CC=C(C=C3)Br)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-(2,4,5-trimethoxybenzyl)piperidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the bromophenyl and trimethoxybenzyl groups. Common synthetic routes may include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via nucleophilic substitution reactions using bromobenzene derivatives.
Attachment of Trimethoxybenzyl Group: The trimethoxybenzyl group can be attached through alkylation reactions using trimethoxybenzyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-(2,4,5-trimethoxybenzyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-(2,4,5-trimethoxybenzyl)piperidin-4-amine would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-(2,4,5-trimethoxybenzyl)piperidin-4-amine
- N-(4-fluorophenyl)-1-(2,4,5-trimethoxybenzyl)piperidin-4-amine
- N-(4-methylphenyl)-1-(2,4,5-trimethoxybenzyl)piperidin-4-amine
Uniqueness
N-(4-bromophenyl)-1-(2,4,5-trimethoxybenzyl)piperidin-4-amine is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which may enhance the compound’s binding affinity to certain targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
